molecular formula C9H15NO3 B2811527 Methyl 4-(2-oxopyrrolidin-1-yl)butanoate CAS No. 6740-20-1

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Cat. No.: B2811527
CAS No.: 6740-20-1
M. Wt: 185.223
InChI Key: ATRRQQINZGKHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-oxopyrrolidin-1-yl)butanoate” is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3 . This code represents the specific molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 145-160 °C (at a pressure of 0.4 Torr) and a predicted density of 1±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.20 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to Methyl 4-(2-oxopyrrolidin-1-yl)butanoate has been analyzed to determine their molecular configurations and interactions. For instance, the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, revealing detailed geometric parameters, which are crucial for understanding the compound's chemical behavior and interactions (Liu et al., 2009).

Synthesis of Derivatives

Efficient syntheses of derivatives of this compound have been explored to create compounds with potential pharmacological applications. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds from easily accessible materials showcases the versatility of this compound derivatives in drug development (Dawadi & Lugtenburg, 2011).

Anticonvulsant and Antinociceptive Activity

New hybrid molecules derived from this compound have been synthesized, showing significant anticonvulsant and antinociceptive activities. These compounds merge the chemical fragments of known antiepileptic drugs, demonstrating the potential of this compound derivatives in creating new therapeutic agents (Kamiński et al., 2016).

Biomarker Analysis

The quantitation of urinary biomarkers derived from metabolic activation of tobacco-specific carcinogens highlights the relevance of this compound in clinical research, especially in studies related to smoking and lung cancer (Jing et al., 2014).

Carcinogenicity Studies

Research on the carcinogenicity and DNA adduct formation by compounds related to this compound in rats provides insights into the molecular mechanisms of cancer development, especially lung cancer caused by tobacco-specific nitrosamines. This research is pivotal in understanding the health risks associated with tobacco use and developing strategies for cancer prevention (Balbo et al., 2014).

Properties

IUPAC Name

methyl 4-(2-oxopyrrolidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRQQINZGKHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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